5-(4-Piridil)-1,3,4-oxadiazol-2-tiol

Descripción general

Descripción

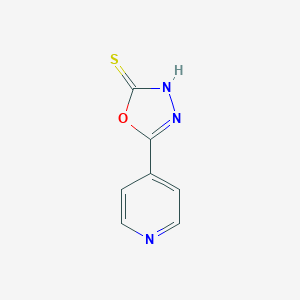

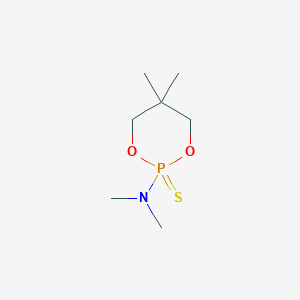

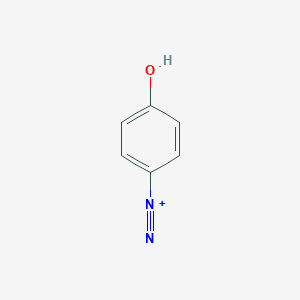

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups. It has a luminescence property that makes it useful in biological applications. It can also be used as a bridging ligand for the formation of novel polymeric coordination systems.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Bipiridina

Este compuesto es un material de partida o precursor para una variedad de sustancias valiosas como moléculas biológicamente activas, ligandos para catalizadores, fotosensibilizadores, viologenos y arquitecturas supramoleculares . Se utiliza en la síntesis de derivados de bipiridina, que se utilizan ampliamente como componentes fundamentales en diversas aplicaciones .

Reacción de Acoplamiento de Suzuki

En sistemas catalíticos homogéneos, el compuesto se utiliza en la reacción de acoplamiento de Suzuki, una ruta particularmente atractiva para construir enlaces C (sp 2 ) –C (sp 2) y se ha utilizado ampliamente para la síntesis de estructuras de bipiridina .

Síntesis de Derivados Catiónicos

El compuesto se utiliza en la síntesis de derivados catiónicos de 5,10,15,20-Tetra (4-piridil)porfirina . Estos compuestos resultantes se utilizan como bloques de construcción clave para crear materiales híbridos funcionales con un equilibrio hidrófilo-hidrófobo definido .

Medicina

Las porfirinas catiónicas obtenidas del compuesto pueden ser de interés para la medicina, específicamente en el desarrollo de fármacos para el tratamiento de la enfermedad cardíaca isquémica y la parálisis cerebral .

Investigación Antioxidante

Las propiedades únicas del compuesto han llevado a investigaciones sobre su potencial como antioxidante, lo que lo hace valioso para estudiar el estrés oxidativo y los procesos relacionados .

Síntesis de Porfirina

El compuesto es un bloque de construcción de pirrol para la síntesis de porfirina . Las porfirinas se han utilizado durante mucho tiempo como fotosensibilizadores efectivos en la terapia fotodinámica contra el cáncer y antimicrobiana, y también como catalizadores para diversos procesos químicos .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may have similar targets.

Mode of Action

They also inhibit the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . It’s plausible that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may interact with its targets in a similar manner.

Biochemical Pathways

For instance, the pyridinyl imidazole inhibitor SB203580 is known to affect the Toll-like receptor (TLR) signaling pathway . Additionally, compounds like 5-(4-Pyridyl)tetrazolate have been studied for their thermal decomposition pathways .

Pharmacokinetics

Selonsertib was found to have a favorable pharmacokinetic profile amenable to once-daily dosing without regard to food .

Result of Action

For instance, 2-(4-pyridyl)benzimidazole has been found to act as a mixed-type inhibitor, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Action Environment

The thermal safety parameters of related compounds like 5-(4-pyridyl)tetrazolate, including self-accelerating decomposition temperature, hot spot fire temperature, and thermal explosion critical temperature, have been studied .

Análisis Bioquímico

Biochemical Properties

The compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is known to exhibit luminescent properties . This luminescence is believed to be due to the presence of two pyridyl groups in its structure

Cellular Effects

Related compounds with pyridyl groups have been shown to exhibit fluorescence, which could potentially influence cellular processes

Molecular Mechanism

It is known that the compound exhibits fluorescence, suggesting it may interact with biomolecules in a way that influences their electronic structures

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may exhibit high photostability , which could influence their long-term effects on cellular function in in vitro or in vivo studies.

Propiedades

IUPAC Name |

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXZVFDWQYTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354468 | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15264-63-8 | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)